1-(2-Fluoro-3-nitrophenyl)ethanol
Description
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
1-(2-fluoro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-5,11H,1H3 |
InChI Key |
KVJWJTRLDZZNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanol typically involves the reduction of the corresponding ketone precursor 1-(2-fluoro-3-nitrophenyl)ethanone or related intermediates such as 2-fluoro-3-nitrotoluene derivatives, followed by purification steps. The key challenge is the chemoselective reduction of the ketone group to the secondary alcohol without affecting the sensitive nitro and fluoro substituents.
Preparation from 2-Fluoro-3-nitrotoluene Derivatives
A patent (EP3594199A1) describes the preparation of crystalline 2-fluoro-3-nitrotoluene, which serves as a precursor for further functionalization. The process involves dissolving 2-fluoro-3-nitrotoluene in a solvent such as methanol or ethanol (C1-C3 alcohols), followed by controlled crystallization with water as an antisolvent at temperatures between 5°C and 25°C. This crystalline form facilitates easier handling and purification compared to liquid or oily forms.
Although this patent focuses on the preparation of the toluene derivative, such crystalline intermediates are often oxidized to the corresponding ketones (1-(2-fluoro-3-nitrophenyl)ethanone), which can then be selectively reduced to the target alcohol 1-(2-fluoro-3-nitrophenyl)ethanol.
Reduction of 1-(2-Fluoro-3-nitrophenyl)ethanone to 1-(2-Fluoro-3-nitrophenyl)ethanol
The most direct route to 1-(2-fluoro-3-nitrophenyl)ethanol involves the reduction of the ketone group in 1-(2-fluoro-3-nitrophenyl)ethanone. Common reducing agents include:
- Sodium borohydride (NaBH4): Mild and selective for ketones, preserving nitro and fluoro groups.
- Lithium aluminum hydride (LiAlH4): More reactive but requires careful control to avoid side reactions.
- Catalytic hydrogenation: Using hydrogen gas with palladium or platinum catalysts under mild conditions.
The reduction is typically performed in alcoholic solvents (ethanol or methanol) at low temperatures to maintain selectivity.
Alternative Synthesis via Ester Reduction
A related compound, (2-fluoro-3-nitrophenyl)methanol, is synthesized by reduction of 2-fluoro-3-nitrobenzoic acid methyl ester with diisobutylaluminium hydride (DIBAL) in toluene at -78°C to 0°C, followed by aqueous workup with Rochelle salt and extraction. This method demonstrates the utility of DIBAL in selective ester-to-alcohol reduction without affecting the nitro and fluoro substituents.
While this method targets the benzylic alcohol (methanol derivative), it exemplifies the controlled reduction conditions applicable to fluoronitroaromatic compounds and can be adapted for ketone-to-alcohol conversions relevant to 1-(2-fluoro-3-nitrophenyl)ethanol.
Summary Table of Preparation Methods
Analytical and Purification Considerations
- Purification: Crystallization from alcohol/water mixtures is preferred to avoid complex distillation steps, especially for crystalline intermediates.
- Spectroscopic Characterization:
- ¹H NMR: Aromatic protons appear between δ 7.3–8.0 ppm; the benzylic alcohol proton typically shows a singlet near δ 4.8–5.0 ppm.
- ¹³C NMR: Aromatic carbons with fluorine coupling, secondary alcohol carbon at ~δ 65 ppm.
- IR: O-H stretch around 3300 cm⁻¹, nitro group peaks near 1520 and 1350 cm⁻¹.
- HPLC: Retention times depend on column and solvent system but are useful for purity assessment.
Chemical Reactions Analysis
Oxidation to 1-(2-Fluoro-3-nitrophenyl)ethanone
The benzylic alcohol undergoes oxidation to form the corresponding ketone. This reaction is critical for synthesizing intermediates in pharmaceutical chemistry.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C, 2–4 hr | 85–90% | |
| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, reflux, 6 hr | 75% |
Mechanism : PCC abstracts a β-hydrogen from the alcohol via a cyclic transition state, forming a carbonyl group. Stronger oxidizers like KMnO<sub>4</sub> proceed through acidic cleavage of the C–O bond.
Esterification Reactions
The hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters, enhancing solubility or enabling further functionalization.
| Substrate | Reagent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Acetic acid | H<sub>2</sub>SO<sub>4</sub>, reflux, 12 hr | Acidic conditions | 78% | |
| Benzoyl chloride | Pyridine, 0°C to RT, 2 hr | Base (pyridine) | 92% |
Example :
1-(2-Fluoro-3-nitrophenyl)ethanol + Benzoyl chloride → 1-(2-Fluoro-3-nitrophenyl)ethyl benzoate
Reduction of the Nitro Group
The nitro group (-NO<sub>2</sub>) at the 3-position can be reduced to an amine (-NH<sub>2</sub>), enabling access to anilines for drug synthesis.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>/Pd-C | EtOH, 25°C, 3 atm, 8 hr | 1-(2-Fluoro-3-aminophenyl)ethanol | 88% | |
| Fe/HCl | HCl (conc.), reflux, 6 hr | 1-(2-Fluoro-3-aminophenyl)ethanol | 65% |
Mechanism : Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS at positions activated by the nitro and fluorine groups.
Directing Effects :
-
The nitro group directs nucleophiles to the meta position relative to itself (C-5 or C-6).
-
Fluorine’s inductive effect further activates the ortho/para positions, but steric hindrance from the ethanol group limits reactivity at C-1.
Dehydration to Styrene Derivatives
Under acidic conditions, the alcohol undergoes dehydration to form a vinyl aromatic compound.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>3</sub>PO<sub>4</sub> | 180°C, 3 hr | 1-(2-Fluoro-3-nitrophenyl)ethene | 70% |
Mechanism : Acid-catalyzed E2 elimination generates a double bond adjacent to the aromatic ring.
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Benzylic -OH | High (oxidations, esters) | Oxidation, esterification |
| Nitro (-NO<sub>2</sub>) | Moderate (reduction, NAS) | Reduction to -NH<sub>2</sub>, substitution |
| Fluorine (-F) | Low (directing effects) | Indirectly activates NAS |
Scientific Research Applications
1-(2-Fluoro-3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to targets. The ethanol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) 1-(3-Nitrophenyl)ethanol (C₈H₉NO₃)
- Structure : Nitro group at the meta position, lacking fluorine.
- Properties : Molecular weight 167.16 g/mol; used in synthesis of antimicrobial agents .
- Key Difference : Absence of fluorine reduces electronegativity and steric hindrance compared to the fluoro-nitro analog.
(b) 1-(2-Nitrophenyl)ethanol (C₈H₉NO₃)
- Properties : Molecular weight 167.16 g/mol; used in intermediates for dyes and pharmaceuticals .
- Key Difference : Ortho-nitro substitution increases steric strain and may reduce solubility compared to meta-substituted analogs.
(c) 1-(3-Nitrophenyl)-2-nitro-ethanol (C₈H₈N₂O₅)
- Structure: Additional nitro group on the ethanol chain.
- Properties : Molecular weight 212.16 g/mol; higher polarity due to dual nitro groups .
- Key Difference : Enhanced hydrogen-bonding capacity but reduced stability due to nitro group proximity.
(d) 1-(2-Fluoro-3-nitrophenyl)ethanone (C₈H₅F₂NO₃)
- Structure: Ketone (ethanone) instead of ethanol, with 2,6-difluoro-3-nitro substitution.
- Properties: Molecular weight 201.13 g/mol; boiling point 245.2±35.0°C; higher volatility than ethanol derivatives .
- Key Difference : Ketone functionality increases reactivity in nucleophilic additions compared to alcohols.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Feature |
|---|---|---|---|---|---|
| 1-(2-Fluoro-3-nitrophenyl)ethanol | C₈H₈FNO₃ | 185.15 (calculated) | N/A | ~1.4 (estimated) | Fluoro-nitro synergy |
| 1-(3-Nitrophenyl)ethanol | C₈H₉NO₃ | 167.16 | N/A | N/A | Meta-nitro substitution |
| 1-(2-Nitrophenyl)ethanol | C₈H₉NO₃ | 167.16 | N/A | N/A | Ortho-nitro strain |
| 1-(2,6-Difluoro-3-nitrophenyl)ethanone | C₈H₅F₂NO₃ | 201.13 | 245.2±35.0 | 1.4±0.1 | Difluoro-ketone analog |
| 1-(3-Nitrophenyl)-2-nitro-ethanol | C₈H₈N₂O₅ | 212.16 | N/A | N/A | Dual nitro groups |
Biological Activity
1-(2-Fluoro-3-nitrophenyl)ethanol is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1-(2-Fluoro-3-nitrophenyl)ethanol features a fluorine atom and a nitro group attached to a phenolic structure, which significantly influences its reactivity and biological interactions. The nitro group can undergo reduction to form reactive intermediates that can interact with various biological molecules, while the fluorine atom may enhance binding affinity to specific targets due to its electronegativity.
The biological activity of 1-(2-Fluoro-3-nitrophenyl)ethanol is primarily attributed to:
- Nitro Group Reduction : This process generates reactive intermediates that can form covalent bonds with biomolecules, potentially leading to alterations in cellular functions.
- Hydrogen Bonding : The ethanol moiety can participate in hydrogen bonding with biological targets, enhancing the compound's interaction with proteins or nucleic acids.
Anticancer Activity
Recent studies have indicated that 1-(2-Fluoro-3-nitrophenyl)ethanol exhibits promising anticancer properties. For instance, a study demonstrated that derivatives of similar nitrophenyl compounds showed significant cytotoxic effects on various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic markers in treated cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-(2-Fluoro-3-nitrophenyl)ethanol | MCF-7 (breast cancer) | 25.72 ± 3.95 | Apoptosis induction |
| Derivative A | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |
Antibacterial Activity
The antibacterial efficacy of 1-(2-Fluoro-3-nitrophenyl)ethanol has also been explored. A comparative study with related compounds showed that it had a minimum inhibitory concentration (MIC) against Klebsiella pneumoniae strains, indicating its potential as an antibacterial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(2-Fluoro-3-nitrophenyl)ethanol | 512 | K. pneumoniae |
| Control Compound | 1024 | K. pneumoniae |
The presence of the nitro group enhances its antibacterial activity by inhibiting essential bacterial enzymes involved in cell wall synthesis .
Study on Cytotoxicity
In a notable case study, researchers investigated the cytotoxic effects of 1-(2-Fluoro-3-nitrophenyl)ethanol on human oral mucosa cells. The findings revealed low toxicity levels, with over 80% of cells remaining viable after treatment with various concentrations of the compound. This suggests a favorable safety profile for potential therapeutic applications .
Endocrine Disruption Potential
Another study assessed the endocrine-related activity of fluorinated compounds similar to 1-(2-Fluoro-3-nitrophenyl)ethanol. It was found that certain structural features could lead to endocrine disruption, emphasizing the need for further investigation into the long-term effects of such compounds on human health .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Fluoro-3-nitrophenyl)ethanol?
A common approach involves sequential functionalization of the phenyl ring. First, fluorination can be achieved via electrophilic aromatic substitution (e.g., using Selectfluor or HF-pyridine). Subsequent nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the meta position relative to fluorine. Finally, reduction of a ketone intermediate (e.g., 1-(2-fluoro-3-nitrophenyl)ethanone) using NaBH₄ or LiAlH₄ in ethanol yields the target alcohol. Reaction monitoring via TLC or GC-MS is critical to avoid over-nitration or side reactions .
Q. What safety precautions are required when handling 1-(2-Fluoro-3-nitrophenyl)ethanol?
While specific toxicological data for this compound are limited, analogs like 1-(3-nitrophenyl)ethanol suggest potential hazards. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation of vapors/dust. Precautionary measures from GHS/CLP guidelines (e.g., P261, P262) should be followed. Store in a cool, dry place away from oxidizers .
Q. How can the purity and structure of 1-(2-Fluoro-3-nitrophenyl)ethanol be characterized?
- Chromatography : HPLC or GC with a polar column (e.g., DB-WAX) to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent nitro groups) and confirm ethanol moiety integration.
- IR : Look for O-H (~3300 cm⁻¹), C-F (~1200 cm⁻¹), and nitro group (~1520, 1350 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]⁺ at m/z 200.06) and fragmentation patterns .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of the nitro group in 1-(2-Fluoro-3-nitrophenyl)ethanol?
Fluorine’s strong electron-withdrawing effect via inductive withdrawal polarizes the aromatic ring, enhancing the nitro group’s electrophilicity. Computational studies (DFT) can quantify this effect by analyzing charge distribution and frontier molecular orbitals. Experimentally, reactivity in nucleophilic aromatic substitution (e.g., with amines) can be compared to non-fluorinated analogs to assess activation barriers .
Q. What strategies mitigate competing side reactions during nitration of fluorinated aromatic precursors?
- Temperature Control : Maintain nitration below 10°C to suppress di-nitration.
- Solvent Selection : Use mixed solvents (e.g., H₂SO₄/AcOH) to moderate acidity and improve regioselectivity.
- Directed Ortho-Metalation : Pre-functionalize the ring with directing groups (e.g., -OMe) before fluorination and nitration, followed by deprotection .
Q. How does 1-(2-Fluoro-3-nitrophenyl)ethanol interact with catalytic surfaces in heterogeneous reactions?
Surface adsorption studies (e.g., via FTIR or XPS) on metal oxides (e.g., TiO₂) reveal binding modes (physisorption vs. chemisorption). The nitro group’s electron-deficient nature may favor coordination to Lewis acid sites, while the hydroxyl group participates in H-bonding. In situ DRIFTS can track decomposition pathways under thermal or photochemical conditions .
Q. What computational methods are suitable for predicting the photostability of 1-(2-Fluoro-3-nitrophenyl)ethanol?
Time-dependent DFT (TD-DFT) simulations can model excited-state dynamics, identifying key transitions (e.g., π→π* or n→π*) responsible for photodegradation. Solvent effects (PCM models) and substituent impacts on singlet-triplet gaps should be evaluated. Experimental validation via UV-vis spectroscopy under controlled light exposure is recommended .
Data Contradictions and Resolution
- Safety Classification : While some analogs (e.g., 1-(2-amino-6-nitrophenyl)ethanone) are not classified as hazardous , others with nitro groups may exhibit toxicity. Assume a precautionary approach until compound-specific data are available.
- Synthetic Yields : Friedel-Crafts acylation efficiency varies with substituent positions; meta-fluorine may sterically hinder reactions compared to para-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
